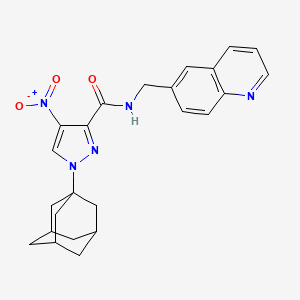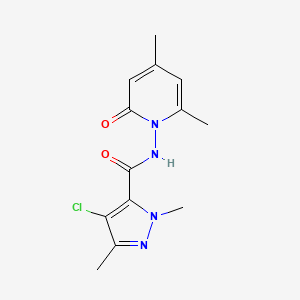![molecular formula C14H14Br2N6O2S2 B4347702 3-(4,5-DIBROMO-2-THIENYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOLE](/img/structure/B4347702.png)
3-(4,5-DIBROMO-2-THIENYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOLE
Overview
Description
3-(4,5-DIBROMO-2-THIENYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-DIBROMO-2-THIENYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOLE typically involves multiple steps. The process begins with the preparation of the thienyl and pyrazolyl intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include bromine for bromination, and various catalysts to facilitate the coupling reactions. The final step often involves the formation of the triazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions such as temperature and pressure, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-DIBROMO-2-THIENYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
3-(4,5-DIBROMO-2-THIENYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4,5-DIBROMO-2-THIENYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,5-dichloro-2-thienyl)-5-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thio}-4-ethyl-4H-1,2,4-triazole
- 3-(4,5-difluoro-2-thienyl)-5-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thio}-4-ethyl-4H-1,2,4-triazole
Uniqueness
The uniqueness of 3-(4,5-DIBROMO-2-THIENYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOLE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms, for example, can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
3-(4,5-dibromothiophen-2-yl)-5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-4-ethyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Br2N6O2S2/c1-4-20-13(10-5-9(15)12(16)26-10)17-18-14(20)25-6-21-8(3)11(22(23)24)7(2)19-21/h5H,4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMMGDFBVYPCPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCN2C(=C(C(=N2)C)[N+](=O)[O-])C)C3=CC(=C(S3)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Br2N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-N-[3-chloro-2-(1-pyrrolidinylcarbonyl)-1-benzothien-6-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4347653.png)
![1-ethyl-4-nitro-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-1H-pyrazole-3-carboxamide](/img/structure/B4347657.png)

![1-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1H-tetrazole](/img/structure/B4347679.png)
![1-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE](/img/structure/B4347681.png)
![1-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE](/img/structure/B4347685.png)
![1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B4347687.png)
![1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B4347695.png)
![methyl 1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B4347698.png)
![3-(4-BROMO-2-THIENYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOLE](/img/structure/B4347699.png)
![(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL [4-ETHYL-5-(1-ETHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE](/img/structure/B4347709.png)
![methyl 1-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B4347714.png)
